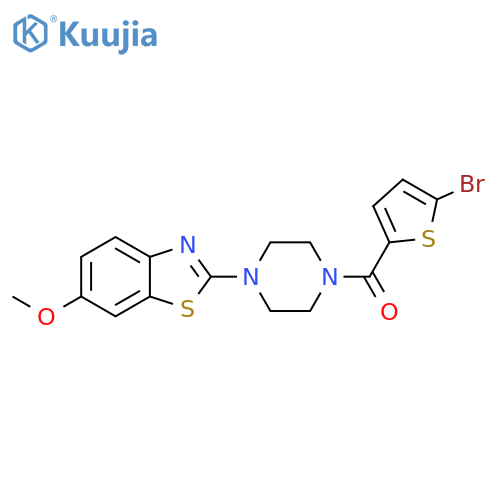Cas no 897468-91-6 (2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole)
2-4-(5-ブロモチオフェン-2-カルボニル)ピペラジン-1-イル-6-メトキシ-1,3-ベンゾチアゾールは、高度に特異的な分子構造を有する有機化合物です。5-ブロモチオフェン基とベンゾチアゾール骨格の組み合わせにより、優れた電子特性と分子認識能を示します。メトキシ基の導入により溶解性が向上し、反応性が制御可能です。ピペラジン環を介した分子設計により、生体適合性と標的結合能が強化されており、医薬品中間体や機能性材料としての応用が期待されます。特に、チオフェン誘導体の特性を活かした有機電子デバイスや創薬研究における使用が注目されています。結晶性と熱安定性に優れ、精密合成が可能な点が特徴です。

897468-91-6 structure
商品名:2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole
CAS番号:897468-91-6
MF:C17H16BrN3O2S2
メガワット:438.361840248108
CID:5480535
2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- (5-bromothiophen-2-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
- 2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole
-
- インチ: 1S/C17H16BrN3O2S2/c1-23-11-2-3-12-14(10-11)25-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3
- InChIKey: HYUOISUSSAAAFV-UHFFFAOYSA-N
- ほほえんだ: C(C1SC(Br)=CC=1)(N1CCN(C2=NC3=CC=C(OC)C=C3S2)CC1)=O
2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2609-0334-10μmol |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-20mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-3mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-75mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-25mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-30mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-1mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-4mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-15mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2609-0334-2mg |
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
897468-91-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
897468-91-6 (2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole) 関連製品
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 57707-64-9(2-azidoacetonitrile)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
